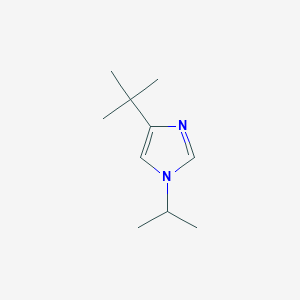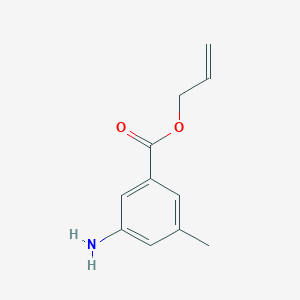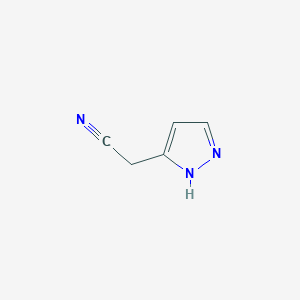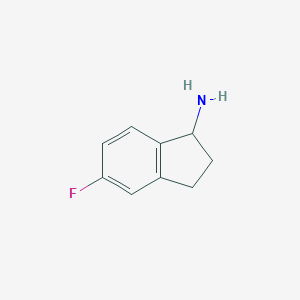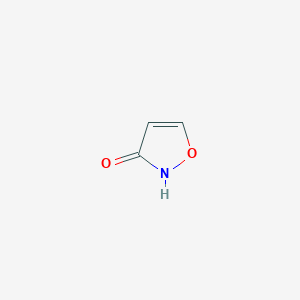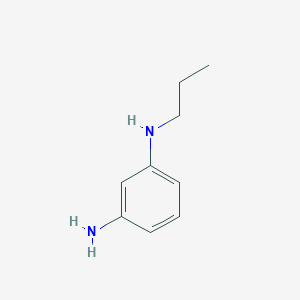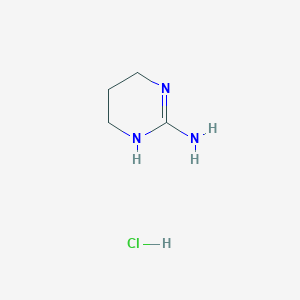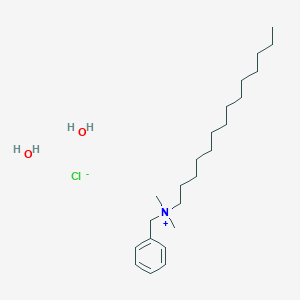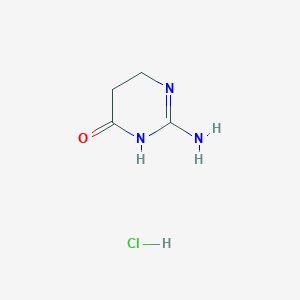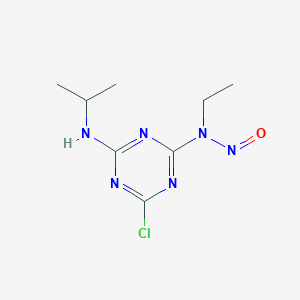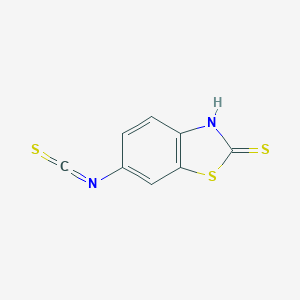![molecular formula C14H15NO2S B141005 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-47-7](/img/structure/B141005.png)
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with arthritis and other conditions. It was first approved by the US Food and Drug Administration (FDA) in 1991 and has since been widely used in clinical practice.
Wirkmechanismus
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemische Und Physiologische Effekte
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Etodolac has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a key role in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
Etodolac is a widely used NSAID in clinical practice, and its safety and efficacy have been well established. However, there are some limitations to its use in lab experiments. Etodolac can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. In addition, 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid can have variable effects depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of more selective COX inhibitors that have fewer off-target effects. Another area of interest is the use of 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research on the physiological and biochemical effects of 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid in different cell types and experimental conditions.
Synthesemethoden
Etodolac can be synthesized by a multi-step process starting from 2-bromo-4-(4-ethylthiazol-2-yl)phenyl)propanoic acid. The synthesis involves several reactions, including bromination, Suzuki coupling, and acid hydrolysis. The final product is obtained as a white crystalline powder with a melting point of 145-150°C.
Wissenschaftliche Forschungsanwendungen
Etodolac has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. Etodolac has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
132483-47-7 |
|---|---|
Produktname |
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
2-[4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-3-12-8-18-13(15-12)11-6-4-10(5-7-11)9(2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XRSPELJUQKTZOM-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Kanonische SMILES |
CCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
